4-(4-chlorophenyl)-6-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrimidin-2-amine
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Overview
Description
N-[4-(4-CHLOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]AMINE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyrimidine ring substituted with a chlorophenyl and a trifluoromethyl group, as well as a pyrazole ring substituted with a trimethyl group. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-[4-(4-CHLOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]AMINE typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the formation of the pyrimidine ring, followed by the introduction of the chlorophenyl and trifluoromethyl groups, and finally, the attachment of the pyrazole ring. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and organic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Industrial production methods may involve optimization of these reaction conditions to improve yield and purity, as well as the use of large-scale reactors and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
N-[4-(4-CHLOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]AMINE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles such as amines or thiols.
Scientific Research Applications
N-[4-(4-CHLOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]AMINE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[4-(4-CHLOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]AMINE involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the disruption of key cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in the inhibition of cell growth and proliferation. The exact molecular targets and pathways involved can vary depending on the specific biological context and the nature of the compound’s interactions with cellular components.
Comparison with Similar Compounds
N-[4-(4-CHLOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]AMINE can be compared with other similar compounds, such as:
N-(4-(4-BROMOPHENYL)THIAZOL-2-YL)-2-CHLOROACETAMIDE: This compound also contains a heterocyclic ring and is studied for its antimicrobial and anticancer properties.
3(5)-SUBSTITUTED PYRAZOLES: These compounds are known for their diverse pharmacological effects, including antileishmanial and antimalarial activities.
The uniqueness of N-[4-(4-CHLOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]AMINE lies in its specific combination of functional groups and its potential for a wide range of scientific applications.
Properties
Molecular Formula |
C18H17ClF3N5 |
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Molecular Weight |
395.8 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-6-(trifluoromethyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyrimidin-2-amine |
InChI |
InChI=1S/C18H17ClF3N5/c1-10-14(11(2)27(3)26-10)9-23-17-24-15(8-16(25-17)18(20,21)22)12-4-6-13(19)7-5-12/h4-8H,9H2,1-3H3,(H,23,24,25) |
InChI Key |
MUECIXXAAXUBEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)CNC2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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